molecular formula C9H9BrFN B13979201 2-Bromo-6-cyclopropyl-4-fluoroaniline

2-Bromo-6-cyclopropyl-4-fluoroaniline

Cat. No.: B13979201
M. Wt: 230.08 g/mol
InChI Key: NXLVEJUJGSYGNK-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropyl-4-fluoroaniline is a multifunctional aromatic amine intermediate designed for advanced research and development in medicinal and agrochemical chemistry. Its structure incorporates bromo, fluoro, and cyclopropyl substituents on an aniline core, creating a versatile scaffold for constructing complex molecules. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon and nitrogen-based fragments . The electron-withdrawing fluorine atom can influence the molecule's electronic distribution, metabolic stability, and bioavailability, which are critical parameters in drug design . The cyclopropyl group is a valuable motif in lead optimization, often used to confer conformational restraint, improve pharmacokinetic properties, or modulate biological activity. As a key building block, this compound is particularly valuable in the synthesis of potential active pharmaceutical ingredients (APIs) for therapeutic areas such as antivirals and oncology, following the trend of fluorinated compounds in modern drug discovery . It is also applicable in the development of new agrochemicals and specialty materials. The product is subject to strict quality control to ensure high purity and consistency for research applications. Handle with appropriate personal protective equipment in a well-ventilated environment. This compound is intended for research and further manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-6-cyclopropyl-4-fluoroaniline

InChI

InChI=1S/C9H9BrFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2

InChI Key

NXLVEJUJGSYGNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis generally follows a multistep route:

Protection of the Amino Group

To prevent undesired side reactions during halogenation, the amino group is often protected by acylation or sulfonylation. Common protecting groups include:

Protecting Group Abbreviation Notes
Acetyl -Ac Easy to introduce and remove
t-Butyloxycarbonyl -Boc Stable under bromination
Benzyloxycarbonyl -Cbz Useful for selective deprotection
p-Toluenesulfonyl -Tos Provides steric hindrance

The protection is typically carried out by reacting the fluorinated aniline with acetyl chloride or other acyl chlorides in the presence of a base such as triethylamine in dichloromethane at low temperatures (0–5 °C), followed by stirring at room temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced by:

  • Directed ortho-lithiation of the protected fluorinated aniline, followed by reaction with cyclopropyl electrophiles.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclopropyl boronic acids or organozinc reagents with halogenated intermediates.

Summary Table of a Representative Preparation Route for 2-Bromo-6-Fluoroaniline (Analogous to 2-Bromo-6-Cyclopropyl-4-Fluoroaniline)

Step Reagents & Conditions Product/Intermediate Yield (%) Purity (%) Notes
1. Amino protection o-Fluoroaniline, triethylamine, acetyl chloride, DCM, 0–5 °C Acetylated intermediate 90–95 >90 Monitored by TLC
2. Sulfonylation & amidation Chlorosulfonic acid, 0–5 °C, then ammonia solution, 70 °C Sulfonamide intermediate 65–75 90–98 Removal of residual acid by distillation
3. Bromination Hydrobromic acid, H2O2, 70–75 °C Brominated intermediate 50–60 90 Controlled addition of peroxide
4. Deprotection 80% sulfuric acid, 160 °C 2-Bromo-6-fluoroaniline 60 89–90 Extraction and distillation

Analytical and Research Findings

  • The use of protecting groups is essential to achieve regioselective bromination without polymerization or multiple substitutions.
  • N-Bromosuccinimide and related brominating agents provide high selectivity and yields.
  • Sulfonylation intermediates facilitate selective functional group transformations and improve yields.
  • Reaction monitoring by TLC and purification by extraction and distillation are standard.
  • The presence of fluorine influences the electronic properties of the aromatic ring, affecting regioselectivity and reaction rates.
  • Cyclopropyl introduction requires careful control to avoid ring opening or side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclopropyl-4-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromo-6-cyclopropyl-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of

Biological Activity

2-Bromo-6-cyclopropyl-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. Its unique molecular structure, characterized by the presence of bromine, fluorine, and a cyclopropyl group, suggests potential biological activities that are currently under investigation. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that may include halogenation and cyclopropyl group introduction. These methods can be optimized for industrial production to enhance yield and purity through techniques like continuous flow reactors.

Biological Activity

Research indicates that compounds similar to this compound are often studied for their interactions with biological systems. The substituent pattern may influence binding affinity to specific receptors or enzymes, potentially affecting various cellular processes.

  • Receptor Binding : The compound may interact with various receptors involved in signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Cytotoxicity : Preliminary studies suggest varying degrees of cytotoxicity in different cell lines, indicating potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundBiological ActivityFindings
Compound 4AntiparasiticDemonstrated full cure in a mouse model infected with T. b. brucei at doses of 3 and 10 mg/kg.
GSK-3β InhibitorCytotoxicityShowed varying levels of cytotoxicity across different concentrations in neuronal and microglial cells.
DihydroquinazolinoneAntimalarialImproved metabolic stability and aqueous solubility led to enhanced efficacy in malaria models.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of substituents compared to structurally similar compounds:

Compound NameStructure HighlightsUnique Features
2-BromoanilineBromine at the second positionSimpler structure without cyclopropyl or fluorine
4-FluoroanilineFluorine at the fourth positionLacks bromine substitution
3-CyclopropylanilineCyclopropyl group at the third positionNo halogen substituents
2-Bromo-4-fluoroanilineBromine at second and fluorine at fourth positionsSimilar halogen pattern but different cyclization
6-Cyclopropyl-2-chloroanilineChlorine instead of bromineChlorine's different reactivity compared to bromine

This comparative analysis highlights how the unique substituent arrangement may impart distinct biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analogs include 4-Bromo-2-fluoro-6-methylaniline (CAS: 429683-46-5, MDL: MFCD22683228) and other halogenated aniline derivatives. Key differences and similarities are summarized below:

Table 1: Comparative Analysis of Halogenated Aniline Derivatives

Property 2-Bromo-6-cyclopropyl-4-fluoroaniline (Hypothetical) 4-Bromo-2-fluoro-6-methylaniline ()
Substituent Positions Br (2), F (4), cyclopropyl (6) Br (4), F (2), methyl (6)
CAS Number Not publicly reported 429683-46-5
Purity N/A 97%
Steric Effects High (cyclopropyl group) Moderate (methyl group)
Electronic Effects Strong electron-withdrawing (Br, F) Moderate electron-withdrawing (Br, F)

Key Findings:

Substituent Positional Effects : The regiochemistry of bromo and fluoro substituents significantly impacts electronic properties. In 4-Bromo-2-fluoro-6-methylaniline, the para-bromo and ortho-fluoro arrangement may enhance resonance stabilization compared to the meta-bromo and para-fluoro configuration in the cyclopropyl analog .

Steric and Conformational Differences : The cyclopropyl group in this compound introduces greater steric hindrance compared to the methyl group in 4-Bromo-2-fluoro-6-methylaniline. This could reduce reactivity in nucleophilic aromatic substitution reactions but improve stability in hydrophobic environments .

Synthetic Utility : Methyl-substituted analogs like 4-Bromo-2-fluoro-6-methylaniline are often intermediates in pharmaceutical synthesis (e.g., kinase inhibitors), whereas cyclopropyl derivatives may target enzymes requiring bulky substituents for allosteric modulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropyl group into 2-Bromo-6-cyclopropyl-4-fluoroaniline?

  • Methodological Answer : The cyclopropyl group can be introduced via Suzuki-Miyaura cross-coupling reactions. Use a brominated fluoroaniline precursor (e.g., 2-bromo-4-fluoroaniline) and cyclopropylboronic acid derivatives. Optimize conditions with palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous solvents like THF or dioxane. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection or GC-MS for volatile derivatives.
  • Structural Confirmation : Employ multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign substituent positions. For crystallographic validation, use single-crystal X-ray diffraction refined via SHELXL, ensuring R-factors < 5% .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent decomposition. Use amber vials to minimize photodegradation. Purity (>95%) should be verified periodically via analytical techniques .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Combine complementary techniques:

  • X-ray Crystallography : Resolve ambiguities in substituent positioning using SHELXL refinement and ORTEP-3 for visualization .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational approaches predict the electronic effects of substituents on reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Map electrostatic potentials (e.g., Mulliken charges) to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., Fukui indices) for halogen displacement or cyclopropane ring-opening reactions. Use software like Gaussian or VASP with B3LYP/6-31G(d) basis sets .

Q. How can side reactions during cyclopropyl group introduction be minimized?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to reduce homocoupling byproducts.
  • Ligand Optimization : Use bulky ligands (e.g., SPhos) to enhance selectivity.
  • Kinetic Studies : Monitor reaction intermediates via in situ IR or Raman spectroscopy to identify competing pathways .

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